molecular formula C22H23ClN2O3 B2586885 (E)-3-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide CAS No. 1235705-25-5

(E)-3-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide

Cat. No.: B2586885
CAS No.: 1235705-25-5
M. Wt: 398.89
InChI Key: GRKFBNURGHUGCF-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide is a synthetic acrylamide derivative of significant interest in medicinal chemistry and pharmacological research. The compound features a canonical acrylamide backbone, (E)-3-phenyl-N-phenylacrylamide, which is known for its potential to interact with biological targets. The specific substitution pattern on this core structure—with a 2-chlorophenyl group and a phenylpiperazinylacetamide moiety—suggests potential for diverse biological activity. This structural class of compounds is frequently investigated for its ability to modulate protein function, often by forming covalent adducts with nucleophilic cysteine thiolate groups on target proteins, a mechanism shared with other bioactive acrylamides . Researchers are exploring this compound and its analogs as potential inhibitors for various enzymes and receptors. Structurally similar cinnamamide derivatives, for instance, have demonstrated promising inhibitory properties against enzymes like tyrosinase, which is a key target in research on skin hyperpigmentation . Furthermore, acrylamide-based compounds are active subjects of study in other therapeutic areas, including the modulation of G-protein coupled receptors (GPCRs) like the MC5 receptor for conditions related to sebum production and the development of agents for cardiovascular diseases . The presence of the chlorophenyl group and the hydroxypiperidine ring are common pharmacophores in drug discovery, often contributing to a molecule's binding affinity and metabolic stability. This product is intended for use in hit-to-lead optimization, mechanism of action studies, and biochemical assay development. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3/c23-20-4-2-1-3-17(20)7-10-21(27)24-18-8-5-16(6-9-18)15-22(28)25-13-11-19(26)12-14-25/h1-10,19,26H,11-15H2,(H,24,27)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKFBNURGHUGCF-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide, commonly referred to as compound 1235705-25-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H23ClN2O3
  • Molecular Weight : 398.9 g/mol
  • CAS Number : 1235705-25-5

The compound features a chlorophenyl group and a hydroxypiperidine moiety, which are critical for its biological activity.

Research indicates that the biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to melanin production, particularly in melanoma cell lines. For instance, it was found to inhibit monophenolase and diphenolase activities with IC50 values of 36.98 µM and 146.71 µM respectively, indicating a significant effect on the enzymatic pathways involved in pigmentation .
  • Cellular Effects : In vitro studies demonstrated that the compound could penetrate human epidermal tissues, suggesting its utility in topical formulations aimed at treating hyperpigmentation disorders .
  • Cytotoxicity Profile : Safety evaluations indicated no cytotoxic effects on various human cell lines, including keratinocytes and fibroblasts, which is crucial for its potential therapeutic applications .

Biological Activity Overview

The biological activities of the compound can be summarized as follows:

Activity TypeObservations
Enzyme InhibitionSignificant inhibition of tyrosinase activity
Melanin ProductionReduced melanin production in B16F10 melanoma cells
CytotoxicityNon-cytotoxic to human skin cells
Penetration AbilityEffective penetration across epidermal layers

Case Studies

Several studies have investigated the pharmacological potential of this compound:

  • Melanogenesis Inhibition : A study reported that this compound effectively inhibited melanin production in pigmented reconstructed human epidermis at concentrations of 1% and 2% . This suggests possible applications in cosmetic formulations for skin lightening.
  • Safety Profile Assessment : In an extensive safety evaluation, the compound was tested for mutagenicity and phototoxicity using standardized assays, yielding negative results across all tests conducted . This reinforces its potential as a safe therapeutic candidate.
  • Comparative Studies : When compared to other known inhibitors of tyrosinase, this compound exhibited superior efficacy at lower concentrations, making it a promising candidate for further development in dermatological applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

A comparative analysis of key analogs is summarized below:

Compound Name Substituents Key Features Biological Activity Source
(Target) (E)-3-(2-Chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide 2-Chlorophenyl, 4-hydroxypiperidin-1-yl-oxoethyl Hydroxypiperidine enhances solubility; chloro group modulates steric effects Inferred: Potential MAO-B or kinase inhibition (structural analogy) N/A
(E)-3-(2-Chlorophenyl)-N-(4-methoxyphenyl)acrylamide 2-Chlorophenyl, 4-methoxyphenyl Lacks hydroxypiperidine; methoxy improves lipophilicity MAO-B inhibitor (less potent than ester analogs)
(E)-3-(4-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide 4-Chlorophenyl, cyano, pyridinylmethyl Cyano group stabilizes α,β-unsaturated system; pyridine enables π-π interactions Not reported; structural analog for kinase targeting
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide Hydroxy/methoxy phenyl, methoxyethyl Polar groups enhance anti-inflammatory activity Anti-inflammatory (IC50 = 17.00 μM)
(E)-N-(2-((4-(2-Aminocyclopropyl)phenyl)amino)-2-oxoethyl)-3-(4-hydroxyphenyl)acrylamide 4-Hydroxyphenyl, aminocyclopropyl Cyclopropyl group induces conformational restraint LSD1 inhibitor (antitumor activity)

Key Research Findings

MAO-B Inhibition
  • Ester vs. Amide Derivatives : Esters (e.g., (E)-3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2-propenester) exhibit stronger MAO-B inhibition than amides due to improved electrophilicity and membrane permeability. The target compound’s amide linkage may reduce MAO-B potency compared to ester analogs .
  • Hydroxypiperidine Role : The hydroxypiperidine group in the target compound could mitigate lower MAO-B activity by enhancing solubility or binding to alternative targets (e.g., kinases) .
Anti-Inflammatory Activity
  • Analogs with hydroxyl/methoxy substitutions (e.g., compound in ) show significant NO inhibition (IC50 ~17 μM). The target’s 2-chlorophenyl group may alter anti-inflammatory efficacy, while hydroxypiperidine could improve bioavailability .
Antitumor Potential
  • Compounds like (E)-N-(2-((4-(2-aminocyclopropyl)phenyl)amino)-2-oxoethyl)-3-(4-hydroxyphenyl)acrylamide inhibit LSD1, a histone demethylase implicated in cancer.

Pharmacokinetic Considerations

  • Chlorophenyl vs. Nitrophenyl: The 2-chlorophenyl group in the target compound likely reduces metabolic oxidation compared to nitro-substituted analogs (e.g., (2E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)acrylamide ), enhancing metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.